
Early Clinical Development and Findings for
LEO 29102: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LEO 29102

Cat. No.: B608520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LEO 29102 is a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4) developed for the

topical treatment of atopic dermatitis (AD).[1][2][3] The design of LEO 29102 as a "soft drug"

aims to provide potent local activity in the skin with minimal systemic exposure, thereby

reducing the risk of side effects commonly associated with systemic PDE4 inhibitors.[1][3][4]

This technical guide provides an in-depth summary of the early clinical development and key

findings for LEO 29102, focusing on its mechanism of action, preclinical data, and phase 2

clinical trial results.

Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly within

immune and epithelial cells.[5] It hydrolyzes cyclic adenosine monophosphate (cAMP), a

second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of

PDE4 leads to an increase in intracellular cAMP levels, which in turn down-regulates the

production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6]

LEO 29102 is a potent and selective inhibitor of PDE4, with demonstrated selectivity for the

PDE4D isoform.[5] By increasing cAMP levels in skin cells, LEO 29102 exerts its anti-

inflammatory effects, making it a targeted therapy for inflammatory skin conditions like atopic

dermatitis.[5][6]
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Caption: PDE4 Inhibition Pathway by LEO 29102.

Preclinical Findings
In Vivo Efficacy
LEO 29102 demonstrated significant efficacy in a topical allergic contact dermatitis model in

mice.[1] The compound showed a dose-dependent inhibition of TNF-α in the inflamed tissue.

Table 1: Dose-Dependent Inhibition of TNF-α by LEO 29102 in a Mouse Model

Treatment Group Dose (mg) TNF-α Inhibition (%)

LEO 29102 0.001 33

LEO 29102 0.01 91

LEO 29102 0.1 100

Betamethasone 17-valerate 0.003 75

Data sourced from the Journal of Medicinal Chemistry.[1]
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Experimental Protocol: Topical Allergic Contact
Dermatitis Mouse Model
While the specific, detailed protocol for the study is not publicly available, a general

methodology for such a model involves:

Sensitization: A sensitizing agent (e.g., a hapten like oxazolone or dinitrochlorobenzene) is

applied to a shaved area of the mouse's skin (e.g., the abdomen).

Challenge: After a period of time (typically 5-7 days) to allow for an immune response to

develop, the same agent is applied to a different skin site (e.g., the ear) to elicit a local

inflammatory reaction.

Treatment: LEO 29102, a vehicle control, and a positive control (like betamethasone) are

applied topically to the challenged area.

Evaluation: The inflammatory response is assessed by measuring parameters such as ear

swelling (edema).

Biomarker Analysis: Tissue samples from the challenged area are collected to measure the

levels of inflammatory mediators, such as TNF-α, typically using methods like ELISA or

qPCR.

Early Clinical Development: Phase 1 and 2 Findings
LEO 29102 has undergone phase 1 and phase 2 clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and efficacy in human subjects.

Phase 1: Pharmacokinetics and Safety
A dose-escalation study was conducted in healthy volunteers where the treated body surface

area (BSA) was increased. The study demonstrated very low systemic levels of the active

compound, supporting the "soft-drug" concept.[1] No cases of emesis, a common side effect of

systemic PDE4 inhibitors, were observed.[1]

Table 2: Systemic Pharmacokinetic Parameters of LEO 29102 After Single Doses of 2.5 mg/g

Cream
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Body Surface Area (BSA)
Dosed (%)

Geometric Mean Cmax
(ng/mL)

Geometric Mean AUC0–
48h (ng·h/mL)

7 0.279 5.45

14 0.754 14.9

30 2.39 49.2

53 5.07 100

Data represents geometric means for n=6 subjects per group. Cmax and AUC values

increased more than proportionally with the dose (BSA).[1]

Phase 2: Proof-of-Concept and Dose-Finding Study
(NCT01037881)
A phase 2, randomized, double-blind, vehicle- and active-controlled study was conducted to

evaluate the efficacy and safety of LEO 29102 cream in patients with mild to moderate atopic

dermatitis.[7][8] The study compared five different strengths of LEO 29102 cream with a vehicle

and an active comparator (Elidel® cream, 10 mg/g pimecrolimus) over a 4-week treatment

period with twice-daily application.[7][8]

The primary efficacy endpoint was the absolute change in the Eczema Area and Severity Index

(EASI) on the trunk and limbs from baseline to the end of treatment.[8] The study showed a

dose-dependent effect of LEO 29102.[8]

Table 3: Percentage of Responders (IGA "clear" or "almost clear") at End of Treatment (4

Weeks)
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Treatment Group Percentage of Responders (%)

Vehicle 24.0

LEO 29102 0.03 mg/g 8.3

LEO 29102 0.1 mg/g 20.0

LEO 29102 0.3 mg/g 36.0

LEO 29102 1.0 mg/g 34.5

LEO 29102 2.5 mg/g 43.3

Elidel® 10 mg/g 48.0

Data sourced from the Clinical Study Report Synopsis.[8]

A logistic regression analysis demonstrated a statistically significant dose-response relationship

for LEO 29102 (p=0.01).[8] The three highest strengths (0.3 mg/g, 1.0 mg/g, and 2.5 mg/g)

were found to be more efficacious than the lower strengths.[8] Furthermore, a dose-dependent

statistically significant effect was observed for the patient's assessment of pruritus and overall

disease severity.[8]

In the treatment phase, 34 subjects reported 42 adverse drug reactions (ADRs). The frequency

of ADRs ranged from 4.0% in the LEO 29102 0.3 mg/g group to 29.2% in the LEO 29102 0.03

mg/g group.[8] The most commonly reported ADR was atopic dermatitis.[8]

Experimental Workflow: Phase 2 Clinical Trial
(NCT01037881)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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